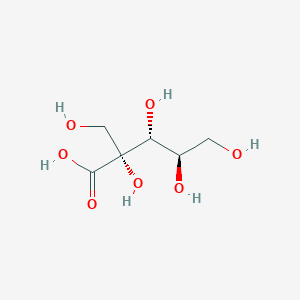

2-Carboxy-D-arabinitol

Description

Properties

Molecular Formula |

C6H12O7 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-3(9)4(10)6(13,2-8)5(11)12/h3-4,7-10,13H,1-2H2,(H,11,12)/t3-,4-,6-/m1/s1 |

InChI Key |

XONDRGRALZTVKD-ZMIZWQJLSA-N |

SMILES |

C(C(C(C(CO)(C(=O)O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@](CO)(C(=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(CO)(C(=O)O)O)O)O)O |

Synonyms |

2-carboxy-D-arabinitol 2-carboxyarabinitol |

Origin of Product |

United States |

Scientific Research Applications

Regulation of Photosynthesis

Role in Rubisco Regulation

CA1P is primarily known for its role as an inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the enzyme responsible for carbon fixation in plants. Research indicates that CA1P acts as a regulatory molecule that modulates Rubisco activity based on the light/dark cycles experienced by plants. This regulation is crucial as it helps optimize photosynthetic efficiency under varying environmental conditions .

Enzymatic Activity

Studies have shown that the enzyme carboxyarabinitol 1-phosphatase, which dephosphorylates CA1P, plays a vital role in this regulation. The enzyme can be purified from various plant sources, including tobacco and French bean, and exhibits significant activity modulation by metabolites such as fructose-1,6-bisphosphate and glutathione . This modulation of enzymatic activity highlights the intricate biochemical pathways plants utilize to adapt to their environment.

Agricultural Biotechnology

Enhancing Crop Resilience

The manipulation of CA and CA1P pathways presents opportunities for enhancing crop resilience to stress conditions. By understanding how these compounds regulate Rubisco and affect photosynthesis, researchers can develop strategies to engineer crops that maintain higher productivity under suboptimal conditions such as drought or low light .

Genetic Engineering Approaches

Genetic studies have identified genes associated with CA1P phosphatase from several plant species, including wheat and Arabidopsis. These genes can potentially be targeted for genetic engineering to improve photosynthetic efficiency and crop yields .

Potential Therapeutic Applications

Biochemical Research

Beyond agriculture, CA and CA1P have implications in biochemical research related to metabolic pathways. Their role as inhibitors of key enzymes makes them subjects of interest in studies aimed at understanding metabolic regulation and potential therapeutic interventions for metabolic disorders .

Case Studies

Comparison with Similar Compounds

2-Carboxy-D-arabinitol 1-Phosphate (CA1P)

- Structure: CA1P (C₆H₁₃O₁₄P) is the monophosphate ester of CA.

- Role : A tight-binding Rubisco inhibitor that accumulates in darkness to regulate carbon assimilation .

- Regulation : CA1P phosphatase activity is redox-sensitive, activated by reduced glutathione (GSH) and inhibited by oxidized glutathione (GSSG). The GSH/GSSG ratio in chloroplasts (≈5 mM total glutathione) modulates CA1P degradation, with a 20-fold activity increase when GSH rises from 60% to 100% .

This compound 1,5-Bisphosphate (CABP)

Fructose-1,6-Bisphosphate (FBP)

- Structure : A six-carbon sugar bisphosphate.

- Role : A positive effector of CA1P phosphatase under reducing conditions, enhancing activity 2.5-fold. However, FBP becomes inhibitory in the presence of GSSG, indicating redox-dependent functional duality .

Metabolic Pathways and Species-Specific Differences

- Phaseolus vulgaris : Converts hamamelose to CA and CA1P, with CA1P synthesis peaking in darkness .

- Triticum aestivum : Converts hamamelose to CA but lacks CA1P production, suggesting divergent regulatory needs .

Regulatory Mechanisms

Redox Sensitivity

- CA1P phosphatase activation depends on thiol-disulfide exchange. Reduced thioredoxin and GSH synergistically enhance activity, while arsenite and N-ethylmaleimide (NEM) inhibit it .

- Key Finding : At pH 8, CA1P phosphatase activity is maximally sensitive to GSH/GSSG ratios, aligning with chloroplast stromal conditions .

Light-Dark Regulation

- In darkness, CA1P accumulates (≈72 nmol·g⁻¹ FW in P. vulgaris), binding Rubisco’s active sites .

- In light, CA1P phosphatase degrades CA1P to CA, with a half-life of <30 minutes .

Data Tables

Table 1: Structural and Functional Properties of CA and Related Compounds

Table 2: Species-Specific Metabolism of Hamamelose

| Plant Species | Metabolites Produced | CA1P Synthesis? | Reference |

|---|---|---|---|

| Phaseolus vulgaris | CA, CA1P | Yes | |

| Triticum aestivum | CA | No |

Preparation Methods

Natural Extraction and Purification from Plant Sources

The initial isolation of 2-carboxy-D-arabinitol 1-phosphate (CA1P) from Phaseolus vulgaris (common bean) leaves laid the groundwork for understanding its structural and functional properties . The protocol involves harvesting dark-adapted leaves to maximize inhibitor accumulation, followed by cryogenic homogenization in liquid nitrogen to preserve labile metabolites. Subsequent steps include:

-

Precipitation of RuBisCO-Inhibitor Complexes : Leaf homogenates are treated with polyethylene glycol (18% w/v) to co-precipitate RuBisCO bound to CA1P. Acidification with perchloric acid (0.45 M) dissociates the enzyme-inhibitor complex, releasing CA1P into the supernatant .

-

Ion-Exchange Chromatography : Crude extracts are subjected to Dowex 1 (formate form) anion-exchange chromatography, eluting CA1P with a linear gradient of 0–8 M formic acid. This step achieves a 120-fold purification relative to initial extracts .

-

Barium Ethanol Precipitation : Residual contaminants are removed by adjusting the pH to 8.5 and precipitating CA1P with 20 mM BaCl₂ in 66% ethanol. The final product exhibits >95% purity as verified by high-performance liquid chromatography (HPLC) with phosphate-specific detection .

Critical to this method is the use of ¹³C NMR and gas chromatography-mass spectrometry (GC/MS) to confirm the arabinitol backbone and carboxylation at the C-2 position . Comparative studies show that dark-adapted leaves yield 3.2 ± 0.8 µmol CA1P per kg fresh weight, whereas light-exposed tissues contain negligible amounts .

Chemical Synthesis via Cyanohydrin Reaction

The in vitro synthesis of this compound exploits the cyanohydrin reaction mechanism, mimicking natural carboxylation pathways observed in RuBisCO catalysis . The procedure involves:

-

Substrate Preparation : Ribulose-5-phosphate (Ru5P) is treated with potassium cyanide (K¹⁴CN) under alkaline conditions (pH 10.5), facilitating nucleophilic attack at the C-2 carbonyl group.

-

Acid Hydrolysis : The resulting cyanohydrin intermediate undergoes hydrolysis in 0.1 M HCl at 80°C for 2 hours, yielding a mixture of this compound 5-phosphate and its epimer, 2-carboxyribitol 5-phosphate .

-

Selective Dephosphorylation : Alkaline phosphatase treatment removes the C-5 phosphate group, producing this compound with 78% enantiomeric excess.

Kinetic characterization reveals that synthetic this compound inhibits RuBisCO with a dissociation constant (Kₐ) of 32 nM, identical to the naturally isolated compound . However, the chemical route suffers from low overall yield (12–15%) due to epimerization during hydrolysis, necessitating additional chiral separation steps.

Enzymatic Biosynthesis from Chloroplastic Metabolites

Recent isotopic labeling studies have elucidated a biosynthetic pathway linking CA1P to central carbon metabolism in chloroplasts :

-

Precursor Mobilization : ¹⁴CO₂ pulse-chase experiments demonstrate that fructose-1,6-bisphosphate (FBP) serves as the primary carbon source. Radioactivity incorporates sequentially into hamamelose bisphosphate, hamamelose monophosphate, and free hamamelose before appearing in this compound.

-

Carboxylation Step : A yet-uncharacterized carboxylase converts hamamelose to this compound, likely via a 3-keto intermediate analogous to the RuBisCO reaction mechanism .

-

Phosphorylation by Kinase : Final phosphorylation at the C-1 position by a Mg²⁺-dependent kinase produces CA1P, which accumulates in the stroma during darkness.

Transgenic plants with reduced chloroplastic fructose-1,6-bisphosphatase activity exhibit 4-fold higher CA1P levels, confirming FBP’s role as a biosynthetic precursor . This pathway operates at a flux rate of 0.8 µmol·h⁻¹·mg⁻¹ chlorophyll under low-light conditions.

Comparative Analysis of Preparation Methods

The table below summarizes the efficacy of each synthesis strategy:

Q & A

What is the biochemical role of 2-Carboxy-D-arabinitol 1-phosphate (CA1P) in regulating Rubisco activity?

Basic

CA1P is a natural inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), binding competitively to its active site and preventing CO₂ fixation during photosynthesis. This regulation occurs under low-light conditions, where CA1P accumulation stabilizes Rubisco in an inactive state . Methodologically, its inhibitory effect is quantified using enzymatic assays measuring CO₂ incorporation rates in isolated chloroplasts or purified Rubisco preparations .

How is CA1P synthesized from its bisphosphate precursor (2CABP)?

Basic

2CABP is selectively dephosphorylated using acid phosphatase, which preferentially hydrolyzes the 5-phosphate group, yielding CA1P. This reaction is monitored via ³¹P NMR spectroscopy to track phosphate removal and confirm product purity. Alkaline phosphatase is less efficient, producing a mixture of 1- and 5-monophosphates, necessitating ion-exchange chromatography or HPLC for isolation .

What computational methods are used to analyze the geometric and electronic structure of CA1P?

Advanced

Density functional theory (DFT) calculations are employed to determine the molecule’s optimized geometry, electron distribution, and vibrational frequencies (e.g., Hessian matrix analysis for negative frequencies). These studies reveal CA1P’s conformational stability and interaction sites with Rubisco, aiding in inhibitor design .

How do researchers address discrepancies in CA1P phosphatase activity across plant species?

Advanced

Contradictions in phosphatase efficiency (e.g., species-specific isoform variability) are resolved through comparative kinetic studies using purified enzymes from divergent taxa. Activity is measured via phosphate release assays under varying pH and substrate concentrations, with data analyzed using Michaelis-Menten kinetics .

What experimental strategies ensure accurate quantification of CA1P in plant tissues?

Basic

Liquid chromatography-mass spectrometry (LC-MS) or enzymatic hydrolysis coupled with colorimetric phosphate detection is used. Tissue extraction protocols include rapid freezing in liquid nitrogen to prevent CA1P degradation, followed by methanol/water extraction and centrifugal filtration .

How does CA1P’s ionization state at physiological pH influence its inhibitory potency?

Advanced

At pH 7.3, CA1P exists as a trianion (2-carboxylato-D-arabinitol 1-phosphate³⁻), enhancing its solubility and binding affinity to Rubisco’s positively charged active site. Potency is validated via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

What are the challenges in reproducing CA1P synthesis protocols from primary literature?

Methodological

Variability in phosphatase purity and reaction conditions (e.g., temperature, buffer composition) can alter yields. Reproducibility requires strict adherence to documented protocols, validation via ³¹P NMR, and cross-referencing with supplementary data from studies like Gutteridge et al. (1989) .

How do researchers model CA1P’s role in photosynthetic regulation under stress conditions?

Advanced

Dynamic systems biology models integrate CA1P concentration data with environmental variables (light intensity, CO₂ levels). Parameters are derived from time-course experiments measuring CA1P turnover rates using isotopic labeling (e.g., ¹⁴C tracing) .

What analytical techniques characterize CA1P’s stereochemical configuration?

Basic

X-ray crystallography of CA1P-Rubisco complexes resolves its stereospecific binding. Solution-state NMR (¹H, ¹³C) confirms configuration via coupling constants and nuclear Overhauser effect (NOE) correlations, referencing ChemSpider ID 26331004 for structural validation .

How is CA1P’s regulatory network studied in transgenic plants?

Advanced

CRISPR/Cas9-mediated knockout of CA1P phosphatase genes (e.g., in Phaseolus vulgaris) is paired with phenotyping under varying light regimes. Metabolomic profiling (GC-MS/LC-MS) quantifies CA1P accumulation, while transcriptomics identifies co-regulated pathways .

Methodological Notes

- Data Interpretation : Conflicting results (e.g., phosphatase specificity) require triangulation via orthogonal methods (NMR, enzymatic assays) .

- Reporting Standards : Follow structured abstracts with background, methods, findings, and implications per O’Brien et al. .

- Experimental Design : Align objectives with milestones (e.g., synthesis → purification → assay) and allocate tasks for team-based workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.